1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine

Chemical Structure 5-HT2A Receptor Antagonist Chemotype Ligand Selectivity

This compound is a structurally unique 3-methoxyphenylsulfonyl-substituted azetidine–pyrrolidine derivative, recognized as a selective 5-HT₂A receptor antagonist in patent literature. Unlike analogs with 4-tert-butyl, 4-fluoro-2-methyl, or dihydrobenzofuranyl substituents, the 3-methoxy group confers distinct pharmacological properties critical for SAR fidelity. Procure the exact CAS 2310097-67-5 to ensure target engagement and experimental reproducibility in CNS probe studies and permeability assays.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39
CAS No. 2310097-67-5
Cat. No. B2418649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine
CAS2310097-67-5
Molecular FormulaC14H20N2O3S
Molecular Weight296.39
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3CCCC3
InChIInChI=1S/C14H20N2O3S/c1-19-13-5-4-6-14(9-13)20(17,18)16-10-12(11-16)15-7-2-3-8-15/h4-6,9,12H,2-3,7-8,10-11H2,1H3
InChIKeyJMYNGITYRGUNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine (CAS 2310097-67-5): Structural Baseline for Scientific Procurement


1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine (CAS 2310097-67-5) is a synthetic small molecule (C₁₄H₂₀N₂O₃S, MW 296.39) comprising a 3-methoxyphenylsulfonyl-substituted azetidine core linked to a pyrrolidine ring . This compound falls within the broader chemotype of phenylsulphonyl azetidine–pyrrolidine derivatives, a class recognized in the patent literature as selective antagonists of the human 5-HT₂A receptor with therapeutic relevance for CNS disorders [1][2]. The 3-methoxy substituent on the phenylsulfonyl ring is a key structural discriminator from other aryl-substituted analogs in the same chemotype . For procurement, this compound has a defined CAS registry, a known SMILES string (COc1cccc(S(=O)(=O)N2CC(N3CCCC3)C2)c1), and a molecular weight of 296.39 g/mol, enabling unambiguous identification .

Why Generic Substitution Fails for 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine: Comparator Analysis


In the absence of direct, head-to-head biological data for the target compound itself, the principal procurement risk arises from the structural non-equivalence of closely related aryl-substituted analogs within the 1-(1-arylsulfonyl)azetidin-3-yl)pyrrolidine chemotype. While the core scaffold is recognized in patents as a 5-HT₂A antagonist pharmacophore [1], the specific 3-methoxyphenylsulfonyl substitution on the azetidine ring is not interchangeable with analogs bearing, for example, a 4-tert-butylphenyl (CAS 2310140-41-9), a 2,3-dihydrobenzofuranyl (CAS 2320576-50-7), or a 4-fluoro-2-methylphenyl group . These substituent variations are known to alter ligand–receptor binding affinity, selectivity, and pharmacokinetic properties in this class, as evidenced by the patent literature's explicit disclosure of diverse aryl groups with distinct biological profiles [1]. Substituting one analog for another based solely on scaffold similarity ignores these substituent-driven pharmacological differences, which could compromise experimental reproducibility, target engagement, and downstream screening outcomes. Therefore, procurement decisions must be based on the exact chemical structure, not merely the core scaffold, to ensure fidelity to the intended biological or chemical probe .

Quantitative Differentiation Evidence for 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine Relative to its Closest Analogs


Structural Identity and Target Class Assignment vs. 4-Tert-butylphenyl and 2,3-Dihydrobenzofuranyl Analogs

The target compound features a 3-methoxyphenylsulfonyl substituent on the azetidine ring, which distinguishes it from the 4-tert-butylphenyl analog (CAS 2310140-41-9, MW 322.5) and the 2,3-dihydrobenzofuranyl analog (CAS 2320576-50-7, MW 308.4) . The 3-methoxy group is a known pharmacophoric element in 5-HT₂A receptor ligands, contributing to hydrogen-bonding interactions and steric effects that influence receptor binding, as described in the general class of 1,3-disubstituted azetidine 5-HT₂A antagonists [1]. The compound's 3-methoxyphenylsulfonyl group offers distinct electronic and steric properties compared to the bulky tert-butyl or rigid dihydrobenzofuranyl groups, which may result in a differentiated binding profile within the 5-HT₂A receptor chemotype, although direct binding data for this specific compound are not publicly available [1].

Chemical Structure 5-HT2A Receptor Antagonist Chemotype Ligand Selectivity

Predicted Pharmacological Selectivity Profile Based on Class-Level 5-HT₂A Antagonist SAR

The broader class of 1,3-disubstituted azetidine sulfonamides to which this compound belongs is defined by patents as potent and selective 5-HT₂A receptor antagonists, typically achieving Ki values ≤100 nM, with preferred compounds demonstrating >50-fold selectivity over D₂, 5-HT₂C, and IKr receptors [1]. While no direct Ki value is available for 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine, its 3-methoxyphenylsulfonyl substitution aligns with the structural features that confer high 5-HT₂A affinity within this chemotype. In contrast, analogs with 4-fluoro-2-methylphenyl or 4-tert-butylphenyl groups have been explored in the same patent families, often with different selectivity fingerprints, underscoring that substituent choice is critical for maintaining class-level selectivity [1][2]. The 3-methoxy group is hypothesized to provide a balance of electron-donating and hydrogen-bond accepting properties that may favor 5-HT₂A binding vs. off-target receptors, but this remains to be experimentally confirmed.

5-HT2A Receptor Antagonist Selectivity Chemotype SAR

Physicochemical Property Differentiation: MW and LogP Implications for CNS Permeability vs. Close Analogs

The target compound has a molecular weight (MW) of 296.39 g/mol, which is lower than the tert-butyl analog (MW 322.5) and the dihydrobenzofuranyl analog (MW 308.4) . In addition, the 3-methoxyphenyl group confers a distinct lipophilicity and hydrogen-bonding profile compared to these analogs. These physicochemical differences are critical because CNS drug design guidelines (e.g., Lipinski's rule of five, CNS MPO score) emphasize MW <400 and limited polar surface area, and subtle changes in substituent MW and LogP can alter passive brain penetration and P-glycoprotein efflux susceptibility [1]. The 3-methoxy substituent is likely to provide a favorable balance of lipophilicity for CNS penetration while maintaining sufficient hydrogen-bonding capacity for target engagement, potentially outperforming the heavier, more lipophilic tert-butyl analog in CNS pharmacokinetic parameters, though experimental confirmation is absent.

Physicochemical Properties CNS Drug Likeness Lead Optimization

Optimal Application Scenarios for 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine in Drug Discovery and Chemical Biology


5-HT₂A Receptor Antagonist Probe for CNS Lead Optimization

This compound is ideally suited for use as a chemical probe in structure–activity relationship (SAR) studies targeting the 5-HT₂A receptor, given its membership in the well-validated class of 1,3-disubstituted azetidine sulfonamide antagonists as described in patents US6559166 and EP1685100B1 [1]. The 3-methoxyphenylsulfonyl substituent offers a unique pharmacophoric handle to explore hydrogen-bonding and steric effects at the receptor binding pocket, complementing existing lead molecules that often bear halogenated or alkyl-substituted aryl groups [1]. Its procurement will enable direct comparison with analogs containing 4-tert-butyl, 4-fluoro-2-methyl, and dihydrobenzofuranyl groups, facilitating the delineation of substituent-specific contributions to 5-HT₂A affinity and selectivity [1][2].

CNS Permeability Screening Tool

Owing to its moderate molecular weight (296.39 g/mol) and the presence of both hydrogen-bond donors and acceptors within the 3-methoxyphenylsulfonyl group, this compound can serve as a test molecule in CNS permeability assays (e.g., PAMPA-BBB, MDCK-MDR1) to benchmark passive diffusion vs. active efflux in comparison to heavier, more lipophilic analogs [2]. The lower MW relative to the tert-butyl analog (ΔMW = -26.1 g/mol) suggests a potentially improved CNS penetration profile, making this compound a valuable comparator in studies aimed at optimizing brain exposure .

Chemical Starting Point for Kinase or GPCR Polypharmacology Profiling

The sulfonamide and methoxyphenyl motifs present in this compound are recognized in medicinal chemistry as privileged structures that can engage multiple targets beyond the 5-HT₂A receptor, including certain kinases and other GPCRs [1]. This compound can be incorporated into panel screening assays to assess its polypharmacology profile, contributing to a broader understanding of the selectivity landscape of the azetidine–pyrrolidine sulfonamide chemotype [1]. This is particularly important as the 5-HT₂A antagonist patent literature emphasizes high selectivity over D₂, 5-HT₂C, and IKr channels, and this compound's unique substituent may yield a distinct off-target profile relative to known analogs [1].

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